molecular formula C4H8FI B1595697 1-Fluoro-4-iodobutane CAS No. 372-91-8

1-Fluoro-4-iodobutane

Cat. No.: B1595697
CAS No.: 372-91-8
M. Wt: 202.01 g/mol
InChI Key: RGFVICVNWNMBQG-UHFFFAOYSA-N
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Description

1-Fluoro-4-iodobutane is an organic compound with the molecular formula C4H8FI It is a halogenated butane derivative where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-iodobutane typically involves the halogenation of butane. One common method is the nucleophilic substitution reaction where 1-chloro-4-fluorobutane reacts with sodium iodide in acetone. The reaction conditions usually involve heating the mixture to facilitate the substitution of the chlorine atom with an iodine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-iodobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 1-fluoro-4-aminobutane when using ammonia.

    Oxidation: Formation of 1-fluoro-4-iodobutanol.

    Reduction: Formation of butane.

Scientific Research Applications

1-Fluoro-4-iodobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the development of pharmaceuticals, especially in radiolabeling for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-4-iodobutane involves its reactivity due to the presence of both fluorine and iodine atoms. The fluorine atom increases the compound’s electronegativity, making it more reactive towards nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming carbon-carbon or carbon-heteroatom bonds in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-4-iodobutane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and chemical properties. This dual halogenation makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

1-fluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FI/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFVICVNWNMBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190697
Record name Butane, 1-fluoro-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-91-8
Record name 1-Fluoro-4-iodobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-fluoro-4-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-fluoro-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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